molecular formula C7H3F5O B108358 2,3,4,5,6-Pentafluorobenzyl alcohol CAS No. 440-60-8

2,3,4,5,6-Pentafluorobenzyl alcohol

Cat. No. B108358
CAS RN: 440-60-8
M. Wt: 198.09 g/mol
InChI Key: PGJYYCIOYBZTPU-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzyl alcohol is an organofluorine compound that is benzyl alcohol substituted by fluoro groups at positions 2, 3, 4, 5, and 6 . It is a member of benzyl alcohols and an organofluorine compound .


Molecular Structure Analysis

The molecular formula of 2,3,4,5,6-Pentafluorobenzyl alcohol is C7H3F5O . The IUPAC name is (2,3,4,5,6-pentafluorophenyl)methanol . The InChI is InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5,6-Pentafluorobenzyl alcohol include a boiling point of 114-115 °C/60 mmHg (lit.) and a melting point of 37-38 °C (lit.) . The molecular weight is 198.09 g/mol .

Scientific Research Applications

    Derivatization Reagent

    • Application: It is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for Gas Chromatography (GC) and polyfunctional thiols .
    • Method: The compound of interest is reacted with 2,3,4,5,6-Pentafluorobenzyl alcohol to form a derivative that is more amenable to GC analysis .
    • Outcome: This allows for the determination of various compounds in complex matrices .

    Synthesis of Fluorinated Aromatic Polymers

    • Application: It has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .
    • Method: This is achieved through a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .
    • Outcome: The resulting polymers have unique properties due to the incorporation of the fluorinated aromatic units .

    Determination of Primary Amines in Sewage Sludge

    • Application: It has been used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge .
    • Method: The method involves headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
    • Outcome: This allows for the accurate determination of primary amines in complex environmental samples .

    Derivatization of Organic Acids

    • Application: It is used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC .
    • Method: The organic acid is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form a derivative that is more amenable to GC analysis .
    • Outcome: This allows for the determination of various organic acids in complex matrices .

    Determination of Primary Amines in Human Urine

    • Application: 2,3,4,5,6-Pentafluorobenzyl chloride was used to derivatize dimethylamine (DMA) in a study to develop a rapid and accurate GC–MS method for determination of DMA in human urine .
    • Method: The method involves the reaction of DMA with 2,3,4,5,6-Pentafluorobenzyl chloride followed by GC-MS analysis .
    • Outcome: This allows for the accurate determination of DMA in human urine samples .

    Detection of Enterobacter cloacae

    • Application: 2,3,4,5,6-Pentafluorobenzyl chloride was used in a study to detect the presence of Enterobacter cloacae in cultures of Leuconostoc mesenteroide by gas chromatography/mass spectrometry .
    • Method: The method involves the reaction of bacterial metabolites with 2,3,4,5,6-Pentafluorobenzyl chloride followed by GC-MS analysis .
    • Outcome: This allows for the accurate detection of Enterobacter cloacae in bacterial cultures .

Safety And Hazards

2,3,4,5,6-Pentafluorobenzyl alcohol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and if swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methanol
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InChI

InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJYYCIOYBZTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196013
Record name 2,3,4,5,6-Pentafluorobenzyl alcohol
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Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,4,5,6-Pentafluorobenzyl alcohol

CAS RN

440-60-8
Record name Pentafluorobenzyl alcohol
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Record name 2,3,4,5,6-Pentafluorobenzyl alcohol
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Record name 2,3,4,5,6-Pentafluorobenzyl Alcohol
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Record name 2,3,4,5,6-Pentafluorobenzyl alcohol
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Record name 2,3,4,5,6-pentafluorobenzylic alcohol
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Record name 2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

38 g of sodium borohydride in 200 ml of dry dioxane are initially introduced into the apparatus at 20° C. and a solution of 86 g of pentafluorobenzoyl fluoride in 100 ml of dioxane is added dropwise, whilst stirring. When the addition has ended, the mixture is subsequently stirred at 20° C. for 2 hours and at 80° C. for 30 minutes and cooled and 75 ml of water are slowly added dropwise, followed by dilute hydrochloric acid until the mixture has a clearly acid reaction. After extraction with methylene chloride, the organic phase is distilled. 168 g of pentafluorobenzyl alcohol are obtained at a boiling point of 87° C./19 mbars.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentafluorobenzyl alcohol
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2,3,4,5,6-Pentafluorobenzyl alcohol
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2,3,4,5,6-Pentafluorobenzyl alcohol
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2,3,4,5,6-Pentafluorobenzyl alcohol
Reactant of Route 5
2,3,4,5,6-Pentafluorobenzyl alcohol
Reactant of Route 6
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2,3,4,5,6-Pentafluorobenzyl alcohol

Citations

For This Compound
111
Citations
T Iwasaki, A Yoshiyama, N Sato, T Fuchigami… - … chemistry and interfacial …, 1987 - Elsevier
Practical electrochemical methods for the product-selective synthesis of polyfluorobenzyl alcohols were found: 2,3,4,5,6-Pentafluorobenzoic acid was reduced selectively to 2,3,4,5,6-…
Number of citations: 7 www.sciencedirect.com
N Sato, A Yoshiyama, PC Cheng, T Nonaka… - Journal of applied …, 1992 - Springer
2,3,4,5,6-Pentafluorobenzoic acid was found to be reduced product-selectively to either 2,3,5,6-tetrafluorobenzyl alcohol or 2,3,5,6-tetrafluorobenzaldehyde at a lead cathode in dilute …
Number of citations: 7 link.springer.com
JM Birchall, RN Haszeldine - Journal of the Chemical Society …, 1961 - pubs.rsc.org
Infrared spectroscopic examination of the products of higher bp listed in Table 1 revealed strong bands in the 1700 cm.-l region, attributed to formation of methyl pentafluoro-…
Number of citations: 32 pubs.rsc.org
JK Rubach, BV Plapp - Biochemistry, 2002 - ACS Publications
The relationship between substrate mobility and catalysis was studied with wild-type and Phe93Ala (F93A) horse liver alcohol dehydrogenase (ADH). Wild-type ADH binds 2,3,4,5,6-…
Number of citations: 27 pubs.acs.org
GM Brooke, JAKJ Ferguson - Journal of fluorine chemistry, 1988 - Elsevier
2,3,4,5,6-Pentafluorobenzyl methyl sulphoxide (6) and 1,1-bis(pentafluorophenyl)methyl sulphoxide (9) were synthesised from hexafluorobenzene and sodium methylsulphinylmethide. …
Number of citations: 5 www.sciencedirect.com
AK Barbour, MW Buxton, PL Coe, R Stephens… - Journal of the …, 1961 - pubs.rsc.org
PREVIOUS preparations of pentafluorobenzaldehyde from pentafluorophenylmagnesium bromide and ethyl orthoformate or 3, 4-dihydro-6-methyl-3-j5-tolylquinazoline methiodide …
Number of citations: 75 pubs.rsc.org
BV Plapp, R Subramanian - Archives of biochemistry and biophysics, 2021 - Elsevier
Enzymes typically have high specificity for their substrates, but the structures of substrates and products differ, and multiple modes of binding are observed. In this study, high resolution …
Number of citations: 6 www.sciencedirect.com
TJ Herdendorf, BV Plapp - Chemico-biological interactions, 2011 - Elsevier
The turnover numbers and other kinetic constants for human alcohol dehydrogenase (ADH) 4 (“stomach” isoenzyme) are substantially larger (10–100-fold) than those for human class I …
Number of citations: 11 www.sciencedirect.com
S Ramaswamy, H Eklund, BV Plapp - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received March 4, 1994® abstract: Structures of the enzyme complexed with NAD" 1" and 2, 3, 4, 5, 6-pentafluorobenzyl alcohol were determined by X-ray …
Number of citations: 246 pubs.acs.org
D Zhang, Z Chen, H Cai, X Zou - Journal of Fluorine Chemistry, 2009 - Elsevier
The synthesis of polyfluorinated benzyl alcohol from pentafluorobenzoic acid has been developed. An economical and effective direct reduction method of polyfluorobenzoic acid by …
Number of citations: 12 www.sciencedirect.com

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